3,4-Diethyl-3-methylheptane
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Overview
Description
3,4-Diethyl-3-methylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon consisting of a heptane backbone with ethyl and methyl groups attached to the third and fourth carbon atoms, respectively. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their stability and lack of reactivity under standard conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethyl-3-methylheptane can be achieved through various organic synthesis techniques. One common method involves the alkylation of heptane derivatives. For instance, starting with 3-methylheptane, ethyl groups can be introduced at the third and fourth positions using ethyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of branched alkanes like this compound often involves catalytic processes such as hydrocracking and isomerization. These processes typically use zeolite catalysts to rearrange straight-chain alkanes into their branched counterparts under high pressure and temperature conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Although alkanes are generally resistant to reduction, under extreme conditions, they can be hydrogenated to form simpler alkanes.
Substitution: Alkanes can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of UV light or a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) under UV light or with radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can include 3,4-diethyl-3-methylheptanol, 3,4-diethyl-3-methylheptanal, or 3,4-diethyl-3-methylheptanoic acid.
Reduction: Simpler alkanes such as 3,4-diethylheptane.
Substitution: Halogenated derivatives like 3,4-diethyl-3-methylheptyl chloride or bromide.
Scientific Research Applications
3,4-Diethyl-3-methylheptane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior, reaction mechanisms, and catalysis.
Biology: Investigated for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
As a hydrocarbon, 3,4-Diethyl-3-methylheptane primarily exerts its effects through hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its interactions with enzymes and receptors are generally non-specific, driven by its hydrophobic nature rather than specific molecular targets.
Comparison with Similar Compounds
3,4-Diethylheptane: Similar structure but lacks the methyl group at the third carbon.
3-Methylheptane: Lacks the ethyl groups at the third and fourth carbons.
3,5-Diethyl-3-methylheptane: Similar but with ethyl groups at the third and fifth carbons instead of the third and fourth.
Uniqueness: 3,4-Diethyl-3-methylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties, such as boiling point, melting point, and reactivity. This distinct structure makes it a valuable compound for studying the effects of branching on hydrocarbon behavior.
Properties
CAS No. |
62198-96-3 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,4-diethyl-3-methylheptane |
InChI |
InChI=1S/C12H26/c1-6-10-11(7-2)12(5,8-3)9-4/h11H,6-10H2,1-5H3 |
InChI Key |
VRVVWJIPKQWWJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)C(C)(CC)CC |
Origin of Product |
United States |
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